molecular formula C20H24ClNO B5111992 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine

Katalognummer B5111992
Molekulargewicht: 329.9 g/mol
InChI-Schlüssel: BLXRGGUYLQLXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by a group of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been widely studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse.

Wirkmechanismus

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine acts as a selective kappa opioid receptor antagonist, meaning it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is known to play a role in the regulation of mood, stress, and addiction. By blocking the activity of the kappa opioid receptor, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is believed to modulate these processes.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, as well as to have antidepressant and anxiolytic effects in animal models of depression and anxiety. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has a number of advantages for use in lab experiments. It is a highly selective kappa opioid receptor antagonist, meaning it can be used to specifically target the kappa opioid receptor without affecting other receptors. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is also relatively stable and easy to synthesize. However, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, meaning it may need to be administered frequently. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine also has limited solubility in water, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are a number of future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine. One area of research is the potential therapeutic applications of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine in the treatment of various disorders, including depression, anxiety, and substance abuse. Another area of research is the development of new and more effective kappa opioid receptor antagonists. Finally, research is needed to better understand the mechanisms of action of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, including its effects on the HPA axis and other physiological processes.

Synthesemethoden

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl phenyl ether. The second step involves the reaction of 4-chlorobenzyl phenyl ether with 3,5-dimethylpiperidine to form 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Eigenschaften

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c1-15-10-16(2)13-22(12-15)14-17-4-3-5-20(11-17)23-19-8-6-18(21)7-9-19/h3-9,11,15-16H,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRGGUYLQLXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.